Altemicidin

説明

Historical Context of Altemicidin Discovery and Initial Characterization

This compound was first reported in 1989 following a screening program for new insecticidal and acaricidal antibiotics derived from marine microorganisms. nih.gov Researchers isolated the producing organism from a sea mud sample collected in Gamo, Miyagi Prefecture, Japan. nih.govjst.go.jp This actinomycete strain was identified as Streptomyces sioyaensis SA-1758. nih.govjst.go.jp

The isolation of this compound from the fermentation broth was achieved through purification techniques including Diaion CHP-20P and Sephadex LH-20 column chromatographies. nih.govjst.go.jp Initial characterization through elemental analysis, mass spectrometry (MS), and 13C NMR spectroscopy established its molecular formula as C₁₃H₂₀N₄O₇S. nih.govjst.go.jp Preliminary biological testing revealed that this compound possessed not only acaricidal activity but also antitumor properties against murine leukemia L1210 and IMC carcinoma cell lines. nih.govfunakoshi.co.jp It also showed inhibitory activity against Xanthomonas strains but no broader antimicrobial effects. nih.govjst.go.jp The definitive structure was determined through a combination of spectroscopic methods and X-ray crystallographic analysis of its derivatives. nih.gov

| Attribute | Details | Reference |

|---|---|---|

| Year of Discovery | 1989 | nih.govwikipedia.org |

| Source Organism | Streptomyces sioyaensis SA-1758 | nih.govdigitellinc.com |

| Origin | Sea mud from Gamo, Miyagi Prefecture, Japan | nih.govjst.go.jp |

| Molecular Formula | C₁₃H₂₀N₄O₇S | jst.go.jpfunakoshi.co.jp |

| Initial Reported Activities | Acaricidal, Antitumor | nih.govwikipedia.org |

Classification and Structural Features within Natural Product Alkaloids

This compound is classified as a natural product alkaloid, a large group of naturally occurring organic compounds that typically contain at least one nitrogen atom in a heterocyclic ring. britannica.comgcwgandhinagar.com Alkaloids are known for their vast structural diversity and profound physiological effects. britannica.comresearchgate.net

Initially, this compound was classified as a monoterpene alkaloid based on its C10 framework, a classification that was logically presumed in the literature for decades. nih.govescholarship.org However, recent biosynthetic studies have surprisingly revealed a nonterpenoid origin for its core structure. nih.gov The biosynthetic building blocks were identified as S-adenosyl methionine (SAM) and β-Nicotinamide adenine (B156593) dinucleotide (β-NAD), marking an unprecedented pathway for this class of molecules. nih.gov

The structure of this compound is particularly complex and is defined by several key features:

A 5,6-cis-fused bicyclic azaindane core , which forms the central skeleton of the molecule. nih.govescholarship.org

A challenging α,α-quaternary-α-amino stereocenter , a structural motif that is difficult to construct synthetically. nih.govacs.org

A rare sulfonamide side chain , which is biosynthesized from L-cysteine through a series of oxidation reactions. nih.govacs.org

The absolute configuration was determined as (1R,2S,3aR,7aS). nih.gov This intricate and highly functionalized architecture makes this compound a distinctive member of the alkaloid family. escholarship.org

| Structural Feature | Description | Reference |

|---|---|---|

| Core Skeleton | 5,6-cis-fused azaindane bicycle | nih.gov |

| Key Stereocenter | α,α-quaternary-α-amino stereocenter | nih.govacs.org |

| Unique Side Chain | Sulfamoylacetamido side chain | nih.govnih.gov |

| Biosynthetic Precursors | S-adenosyl methionine (SAM) and β-Nicotinamide adenine dinucleotide (β-NAD) | nih.gov |

Significance of this compound and Related Analogs as Research Targets

The significance of this compound as a research target stems from its biological activity and its structural complexity, which stimulates the development of new synthetic methodologies. escholarship.orgresearchgate.net Its initial discovery with antitumor activity against L1210 lymphocytic leukemia and IMC carcinoma cell lines made it an interesting candidate for further investigation in oncology. nih.gov

The discovery of structurally related analogs, (+)-SB-203207 and (+)-SB-203208, by researchers at SmithKline Beecham further heightened research interest. nih.gov These compounds were found to be potent inhibitors of tRNA synthetases, specifically isoleucyl tRNA synthetase. jst.go.jpnih.gov This mode of action is a validated target for antibiotic development, making this compound and its analogs valuable leads for creating new antibacterial agents. nih.govnih.gov

The compact and densely functionalized structure of this compound presents a significant hurdle for chemical synthesis. escholarship.orgresearchgate.net Its α-tertiary amine stereocenter and fused ring system have made it a popular and challenging target for total synthesis. acs.orgnih.gov Research groups have developed innovative strategies, such as intramolecular Mizoroki-Heck reactions and pyridine (B92270) dearomatization/cycloaddition strategies, to construct its core skeleton. digitellinc.comescholarship.org These synthetic endeavors not only provide access to the natural product for further biological evaluation but also drive progress in the broader field of heterocyclic chemistry. nih.govescholarship.org

| Activity/Significance | Details | Reference |

|---|---|---|

| Antitumor Activity | IC₅₀ of 0.84 μg/mL (L1210 leukemia) and 0.82 μg/mL (IMC carcinoma) | nih.govfunakoshi.co.jp |

| Acaricidal Activity | 50% prevention against two-spotted spider mites at ~10 ppm | funakoshi.co.jp |

| Antibacterial Activity | Inhibitory activity against Xanthomonas oryzae (MIC: 6.25 μg/mL) | funakoshi.co.jp |

| Target for Analogs | Analogs SB-203207 and SB-203208 are potent tRNA synthetase inhibitors | nih.govnih.gov |

| Synthetic Challenge | Drives innovation in constructing complex heterocyclic systems and stereocenters | escholarship.orgresearchgate.net |

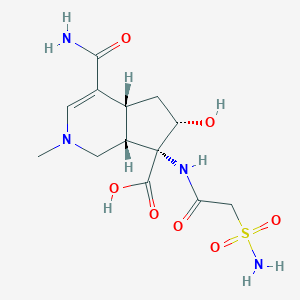

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4aR,6S,7R,7aS)-4-carbamoyl-6-hydroxy-2-methyl-7-[(2-sulfamoylacetyl)amino]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O7S/c1-17-3-7(11(14)20)6-2-9(18)13(12(21)22,8(6)4-17)16-10(19)5-25(15,23)24/h3,6,8-9,18H,2,4-5H2,1H3,(H2,14,20)(H,16,19)(H,21,22)(H2,15,23,24)/t6-,8+,9-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRFZUPFQKSXPV-VPFIQFBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(CC(C2(C(=O)O)NC(=O)CS(=O)(=O)N)O)C(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2[C@@H](C[C@@H]([C@]2(C(=O)O)NC(=O)CS(=O)(=O)N)O)C(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20925120 | |

| Record name | 6-Hydroxy-7-({[(1-hydroxy-2-sulfamoylethylidene)amino]oxy}carbonyl)-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125399-82-8 | |

| Record name | (4aR,6S,7R,7aS)-4-(Aminocarbonyl)-7-[[2-(aminosulfonyl)acetyl]amino]-2,4a,5,6,7,7a-hexahydro-6-hydroxy-2-methyl-1H-cyclopenta[c]pyridine-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125399-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Altemicidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125399828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-7-({[(1-hydroxy-2-sulfamoylethylidene)amino]oxy}carbonyl)-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALTEMICIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39E2X82JVD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Total Chemical Synthesis and Methodologies for Altemicidin

Early Synthetic Endeavors Towards Altemicidin.

Early synthetic efforts towards this compound laid the groundwork for later, more refined approaches. Kende et al. reported the first total synthesis of (-)-altemicidin in 1995. synhet.comnih.gov This initial synthesis provided valuable insights into constructing the core framework and establishing the key stereocenters. Building upon prior work, Kan reported a distinct strategy in 2014 for the preparation of (+)-SB-203207, a related this compound alkaloid, which featured an intramolecular C-H insertion reaction as a key step. nih.govcenmed.comfishersci.se These early syntheses, while successful, often involved numerous steps and extensive functional group interconversions. cenmed.com

Stereocontrolled Construction of the this compound Core Framework.

Achieving precise stereochemical control during the construction of this compound's core framework is paramount. Several key methodologies have been employed to address this challenge, particularly focusing on the creation of the bicyclo[3.3.0] system and the stereoselective introduction of the amino acid structure.

One effective strategy for the stereocontrolled construction of the this compound core has involved the use of a bicyclo[3.3.0] framework. This bicyclic system provides a rigid scaffold that can pre-organize reactive centers and facilitate the stereoselective installation of subsequent functionalities. A common approach to access this framework is through an intramolecular C-H insertion reaction. synhet.comnih.govcenmed.comnewdrugapprovals.orgnih.govfishersci.fi For instance, a chiral auxiliary-bearing diazo ester can undergo allylic C-H insertion catalyzed by rhodium complexes, such as Rh₂(R-DOSP)₄, to afford a 5,5-fused bicycle with good diastereomeric excess. cenmed.comfishersci.se This pivotal transformation establishes the bicyclo[3.3.0] system, setting the stage for the controlled introduction of multiple stereogenic centers in sequence. synhet.comnih.govnih.gov

The stereoselective formation of the β-hydroxyl α,α-disubstituted α-amino acid structure, a hallmark feature of this compound, has been successfully achieved through the application of the Curtius rearrangement. synhet.comnih.govcenmed.comnih.govfishersci.fi This rearrangement is employed as a key step to introduce a nitrogen atom onto a quaternary carbon center with high stereocontrol. synhet.comnih.govnih.gov For example, in one synthetic route, a final Curtius rearrangement utilizing diphenylphosphoryl azide (B81097) (DPPA) revealed the quaternary amine stereocenter in the form of a cyclic carbamate. cenmed.comnih.gov This transformation is crucial for establishing the correct configuration of the amino acid moiety within the complex this compound structure.

Dearomative Strategies for Azaindane Core Synthesis.

More recent synthetic approaches have leveraged dearomative strategies to rapidly access the 5,6-fused bicyclic azaindane core of this compound. cenmed.comnewdrugapprovals.orgnih.govwikipedia.orgamericanelements.comnih.govnih.govepa.gov This distinct approach offers a concise pathway compared to stepwise constructions. cenmed.comwikipedia.orgamericanelements.comnih.gov

A key tactic in dearomative synthesis involves the exploitation of a dearomative pyridinium (B92312) addition followed by a dipolar cycloaddition sequence. newdrugapprovals.orgamericanelements.comnih.govnih.govepa.gov This strategy typically commences with the activation of a pyridine (B92270) derivative, such as nicotinonitrile, to generate a reactive pyridinium species. newdrugapprovals.org Subsequent addition of a nucleophile, like a silyl (B83357) enol ether, to the activated pyridinium effects dearomatization. newdrugapprovals.org The resulting dihydropyridine (B1217469) intermediate, although potentially unstable, can then participate in a [3+2] dipolar cycloaddition with a suitable partner, such as an oxime derivative. fishersci.seamericanelements.com This cycloaddition is instrumental in stereospecifically installing the crucial quaternary amine moiety and constructing the polycyclic framework. newdrugapprovals.orgamericanelements.comnih.govnih.govepa.gov Microwave heating has been found to induce the requisite dipolar cycloaddition in some cases, although challenges related to the instability of the dihydropyridine starting material at elevated temperatures have been noted. americanelements.com

Challenges in the Synthetic Manipulation of Complex Functional Groups within the this compound Scaffold.

The synthesis of this compound necessitates navigating the reactivity of multiple sensitive functional groups present in its structure. A key challenge lies in the chemoselective manipulation of these groups without affecting others or the stereochemical integrity of the molecule. nih.govacs.org For instance, strategies involving pyridine dearomatization and cycloaddition have been explored to construct the bicyclic core and install the quaternary amine stereocenter. acs.orgresearchgate.netnih.gov However, these approaches often require carefully orchestrated conditions to ensure the desired regioselectivity and to avoid undesired side reactions involving other functional groups. acs.org

One significant hurdle encountered in synthetic efforts is the productive manipulation of the multiple functional groups on the highly polar this compound scaffold. acs.orgnih.govescholarship.org Achieving this requires specific and chemoselective transformations. Early synthetic routes to this compound and related compounds often involved numerous synthetic manipulations and functional group interconversions to complete the total synthesis. nih.govacs.org This highlights the difficulty in directly incorporating or transforming functional groups within the complex framework.

Specific challenges in manipulating functional groups have been observed in various synthetic steps. For example, during optimization studies of pyridinium addition reactions, issues such as sluggish conversion, reaction stalling, instability of intermediate products under typical workup conditions, and variable regioselectivity have been reported. acs.org These issues are directly related to the interplay and reactivity of the functional groups involved in the reaction cascade.

Furthermore, the presence of the α,β-unsaturated ketone moiety in certain synthetic intermediates has also posed difficulties, with attempts to reduce this group proving challenging. acs.org The need for extensive experimentation to achieve desired transformations and the observation that some procedures offered only moderate yields underscore the complexities associated with functional group manipulation within this scaffold. acs.org

Another aspect of the challenge involves protecting group strategies. The dense and polar nature of this compound necessitates careful consideration of protecting group manipulations and functional group interconversions throughout the synthesis. nih.govacs.org Choosing and removing protecting groups selectively without impacting other functionalities or the core structure is a critical aspect that adds to the synthetic complexity.

The congested α-amino acid motif and the β-hydroxy group on the cyclopentane (B165970) portion of the azaindane framework also contribute to the synthetic challenge, requiring stereoselective methods for their installation and manipulation. nih.govresearchgate.net

Molecular and Cellular Activities of Altemicidin and Analogs

Acaricidal Activity: Investigation of Fundamental Mechanisms

Altemicidin, a novel substance isolated from the marine actinomycete Streptomyces sioyaensis SA-1758, demonstrates significant acaricidal properties. nih.govjst.go.jp Initial screenings identified its activity through anti-brine shrimp assays. nih.govjst.go.jp Studies have shown that this compound exhibits a 50% prevention value against two-spotted spider mites on kidney bean leaves at a concentration of approximately 10 ppm. funakoshi.co.jp

While the precise molecular mechanism of this compound's acaricidal action is not fully elucidated, the activity of natural compounds against mites and ticks often involves the disruption of essential physiological processes. researchgate.net Common mechanisms for other natural acaricides include inhibition of acetylcholinesterase, modulation of sodium channels, and interference with mitochondrial function. researchgate.net Phytochemicals such as phenols, flavonoids, terpenoids, tannins, and phenylpropanoids are known to have acaricidal, repellent, and growth inhibitory effects. researchgate.net Further research is needed to determine if this compound operates through one of these established pathways or possesses a unique mode of action.

Antitumor Activity: Cellular Targets and Pathways

This compound has demonstrated notable antitumor activity. nih.govjst.go.jp In vitro studies have shown its efficacy against murine leukemia L1210 and IMC carcinoma cells, with IC50 values of 0.84 μg/mL and 0.82 μg/mL, respectively. funakoshi.co.jpnih.gov The structural characteristics of this compound, particularly its dense and highly polar aza-indane core, are believed to contribute to its biological activity. nih.govyoutube.com

While the specific cellular targets and pathways of this compound's antitumor action are still under investigation, its structural analogs, SB-203207 and SB-203208, are known to be potent inhibitors of isoleucyl-tRNA synthetase (IleRS). nih.govnih.govnih.gov This suggests that this compound's cytotoxic effects may stem from the disruption of protein synthesis. It is hypothesized that this compound and its derivatives may function as mimics of aminoacyl adenosine (B11128) monophosphate (AMP), crucial intermediates in the synthesis of proteins. nih.govyoutube.com The bicyclic ring structure of this compound appears to position several polar atoms in a way that effectively mimics the electrostatic profile of AMP. youtube.com

Antibacterial Activity: Specificity and Mode of Action

This compound exhibits a narrow spectrum of antibacterial activity, with notable inhibitory effects specifically against Xanthomonas strains. nih.govjst.go.jp It has shown inhibitory activity against Xanthomonas oryzae with a minimum inhibitory concentration (MIC) of 6.25 μg/mL. funakoshi.co.jp This specificity suggests a targeted mode of action against this particular genus of bacteria.

The this compound analogs, SB-203207 and SB-203208, isolated from a Streptomyces species, are potent inhibitors of isoleucyl-tRNA synthetase (IleRS). nih.govnih.gov SB-203208, in particular, has demonstrated low nanomolar inhibitory activity (1.4 to 1.7 nM) against IleRS from various organisms, including Staphylococcus aureus, Pseudomonas fluorescens, and Candida albicans. nih.gov The acylated structure of this compound analogs has been shown to have strong inhibitory activity against isoleucyl, leucyl, and valyl tRNA synthetases. researchgate.net

The potency of these analogs is sensitive to structural modifications. Changes to the bicyclic core, removal of the terminal amino substituent or the sulfonyl group from the side chain, or altering the stereochemistry of the isoleucine residue all lead to a decrease in the potency of IleRS inhibition. drugbank.com Interestingly, substituting the isoleucine residue with other amino acids can shift the inhibitory activity to the corresponding tRNA synthetase. For example, a methionine derivative was found to be 50-100 times more potent against methionyl-tRNA synthetase than against other synthetases. drugbank.com

Table 1: Inhibitory Activity of this compound Analogs

| Compound | Target Enzyme | Organism(s) | Inhibitory Concentration (IC50/nM) |

|---|---|---|---|

| SB-203208 | Isoleucyl-tRNA Synthetase (IleRS) | Staphylococcus aureus, Pseudomonas fluorescens, Candida albicans | 1.4 - 1.7 |

The mechanism of action for this compound and its derivatives is hypothesized to involve the mimicry of aminoacyl adenosine monophosphate (AMP), a key intermediate in protein biosynthesis. nih.govyoutube.com It is believed that these compounds act as mimics of naturally occurring substrates that are processed by tRNA synthetases, such as isoleucyl adenosine monophosphate (Ile-AMP) in the case of IleRS inhibition by SB-203208. nih.gov

The structural features of this compound, including its unusual sulfonamide side chain and bicyclic ring geometry, are thought to effectively mimic the electrostatic potential of the AMP phosphonate (B1237965) group. youtube.com This molecular mimicry allows the compounds to bind to the active site of the tRNA synthetase, thereby inhibiting its function and disrupting protein synthesis.

Resistance Mechanisms in Altemicidin Producer Organisms

Characterization of Self-Resistance in Streptomyces Strains

Altemicidin is a natural product isolated from Streptomyces sioyaensis. nih.gov Its derivatives, such as SB-203207 and SB-203208, are produced by other Streptomyces strains, including Streptomyces sp. NCIMB 40513. nih.gov The primary mechanism of action for this compound and its related compounds is the inhibition of isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein biosynthesis. nih.gov This targeted activity necessitates a robust self-resistance mechanism within the producing organisms to ensure their viability.

The general strategies for self-resistance in Streptomyces are well-documented and typically fall into one of three categories:

Target Modification : Alteration of the antibiotic's molecular target to reduce binding affinity.

Efflux Pumps : Active transport of the antibiotic out of the cell.

Enzymatic Inactivation : Chemical modification of the antibiotic to a non-toxic form.

In the context of this compound, the most probable self-resistance mechanism is the modification of its target, the IleRS enzyme. This is a common strategy among antibiotic producers. For instance, the dityromycin-producing Streptomyces sp. strain AM-2504 possesses a modified ribosomal protein S12, which prevents the binding of the antibiotic to the ribosome. escholarship.org

While direct experimental characterization of self-resistance in this compound-producing Streptomyces strains is not extensively detailed in publicly available research, the known mechanism of action of this compound provides a strong basis for the putative resistance mechanism. The table below summarizes the key information regarding the producing strains and the target of this compound.

| Producing Organism | Compound(s) | Known Target | Putative Resistance Type |

| Streptomyces sioyaensis | This compound | Isoleucyl-tRNA Synthetase (IleRS) | Target Modification |

| Streptomyces sp. NCIMB 40513 | SB-203207, SB-203208 | Isoleucyl-tRNA Synthetase (IleRS) | Target Modification |

Molecular Basis of Putative Self-Resistance Mechanisms (e.g., modified IleRS)

The molecular foundation of self-resistance to this compound in producing Streptomyces strains is hypothesized to be the presence of a modified isoleucyl-tRNA synthetase (IleRS) that is insensitive to the inhibitory action of the antibiotic. This hypothesis is rooted in the well-established principle that antibiotic producers often harbor a version of the target protein that has co-evolved to be resistant to the produced antibiotic.

The biosynthetic gene clusters for many antibiotics in Streptomyces often contain genes that confer self-resistance. mdpi.com It is highly probable that the this compound biosynthetic gene cluster in S. sioyaensis and related strains includes a gene encoding a resistant variant of IleRS.

The mechanism of resistance through a modified IleRS would likely involve one or more amino acid substitutions in the this compound binding pocket of the enzyme. These substitutions would sterically hinder or alter the electronic interactions necessary for the antibiotic to bind effectively, while still allowing the enzyme to perform its essential function of charging tRNA with isoleucine. This strategy ensures that the organism's protein synthesis machinery remains functional even in the presence of the antibiotic.

A parallel can be drawn with resistance to mupirocin (B1676865), another antibiotic that targets IleRS. In some bacteria, resistance to mupirocin is conferred by the acquisition of a second, resistant IleRS gene (ileS-2). nih.gov This resistant enzyme functions in place of the sensitive one when the antibiotic is present. It is plausible that a similar system exists in this compound-producing Streptomyces, where a dedicated, resistant IleRS ensures survival.

The table below outlines the putative molecular basis for self-resistance to this compound.

| Resistance Mechanism | Putative Molecular Basis | Expected Outcome |

| Target Modification | Expression of a modified Isoleucyl-tRNA Synthetase (IleRS) with reduced affinity for this compound. | The producer strain's protein synthesis is not inhibited by the this compound it produces. |

| Presence of a dedicated resistance gene within the this compound biosynthetic gene cluster encoding the modified IleRS. | Co-regulation of antibiotic production and resistance. |

Further research, including the sequencing and characterization of the this compound biosynthetic gene cluster and the functional analysis of the IleRS from S. sioyaensis, is required to definitively confirm and detail the molecular specifics of this putative resistance mechanism.

Structural Biology and Mechanistic Studies of Altemicidin Biosynthetic Enzymes

X-Ray Crystallographic Analysis of Key Biosynthetic Enzymes

X-ray crystallography has been an indispensable tool for providing high-resolution snapshots of the altemicidin biosynthetic enzymes, revealing the architecture of their active sites and the basis of their function.

Furthermore, the crystal structure of the GCN5-related N-acetyltransferase (GNAT) SbzI in a complex with its carrier protein partner, SbzG , has been determined. This was a significant finding, as SbzI is unusual among GNATs for utilizing a carrier protein-tethered substrate rather than a small molecule acyl-CoA. The structure revealed that the interaction between SbzI and SbzG is primarily driven by hydrophobic interactions, with additional stability conferred by salt bridges and hydrogen bonds. Specifically, helices α4 and α5 of SbzI form a key interface with helix α2 of SbzG.

While a specific crystal structure for the pyridoxal-5′-phosphate (PLP)-dependent enzyme SbzP is not detailed in the provided search results, functional and mechanistic studies strongly imply a well-defined active site capable of orchestrating a complex cascade reaction. The identification of key residues like Lysine (B10760008) 334 suggests that detailed structural information has been obtained, likely through homology modeling or crystallography, which underpins the proposed mechanism for azaindane core formation. nih.govcaltech.edu

Key Crystallographic Findings for this compound Biosynthetic Enzymes

| Enzyme/Complex | Method | Key Structural Insights |

|---|---|---|

| SbzJ-NAD+ | X-Ray Crystallography | Revealed the binding mode of the NAD+ cofactor and the architecture of the substrate-binding pocket, explaining cofactor recognition. nih.govnih.gov |

| SbzI-SbzG | X-Ray Crystallography | Elucidated the basis of protein-protein recognition, highlighting a hydrophobic interface between specific helices of the two proteins. |

Detailed Structure-Function Relationships and Catalytic Mechanisms

The structural data, combined with biochemical assays, have enabled a detailed understanding of how these enzymes function.

SbzJ is an aldehyde dehydrogenase that catalyzes the oxidation of 2-sulfamoylacetic aldehyde to 2-sulfamoylacetic acid, a crucial step in forming the sulfonamide side chain of this compound. nih.govnih.gov In vitro biochemical assays have demonstrated that SbzJ possesses a notable degree of substrate promiscuity. nih.govnih.gov It is capable of accepting and processing a variety of aldehyde substrates beyond its native one.

The crystal structure of SbzJ in complex with NAD+ has been instrumental in understanding its cofactor and substrate recognition. nih.gov The binding pocket accommodates the NAD+ cofactor in a conformation poised for catalysis. The structure also provides a rationale for how the enzyme recognizes the unique sulfonamide group of its substrate, a key feature for its specific role in the this compound pathway. nih.gov

Substrate Range of SbzJ

| Substrate | Description |

|---|---|

| 2-sulfamoylacetic aldehyde | Native substrate |

| Butyraldehyde | Aliphatic aldehyde |

| 2-Ethylbutyraldehyde | Branched aliphatic aldehyde |

| Benzaldehyde | Aromatic aldehyde |

| 2-Phenylpropionaldehyde | Aromatic aldehyde with alpha-substitution |

| 3-Methylthiobutyraldehyde | Sulfur-containing aldehyde |

SbzI is a member of the GCN5-related N-acetyltransferase (GNAT) superfamily, which typically uses acyl-Coenzyme A as a substrate. However, SbzI is unique in that it recognizes a 2-sulfamoylacetyl (2-SA) moiety tethered to the carrier protein SbzG. This protein-protein recognition is a critical aspect of its function.

The crystal structure of the SbzI-SbzG complex shows that the interaction is primarily mediated by hydrophobic forces between helix α2 of SbzG and helices α4 and α5 of SbzI. This hydrophobic patch is supported by specific salt bridges and hydrogen bonds that ensure correct orientation and binding.

Mechanistically, SbzI is also unusual. Unlike typical GNATs that employ a general base residue to activate the incoming amine nucleophile, structural and mutagenesis studies suggest that SbzI's reaction mechanism does not involve such a residue. This points to a distinct catalytic strategy within the GNAT superfamily, tailored for its specific role in sulfonamide incorporation.

The formation of the characteristic azaindane core of this compound is catalyzed by SbzP, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. This enzyme performs a remarkable and biosynthetically unprecedented annulation cascade. caltech.edu The reaction merges two building blocks: S-adenosyl methionine (SAM) and β-Nicotinamide adenine (B156593) dinucleotide (β-NAD). nih.govcaltech.edu

The proposed mechanism proceeds through several key steps:

A nucleophilic species derived from SAM attacks the pyridinium (B92312) ring of β-NAD, leading to the formation of a dihydropyridine (B1217469) intermediate. caltech.edu

A conserved lysine residue, K334, in the active site of SbzP facilitates the generation of an electrophilic C=N bond. caltech.edu

This electrophile is then attacked by a neighboring enamine in an intramolecular annulation reaction, forming the fused bicyclic ring system. caltech.edu

The reaction concludes with tautomerization and release of the dihydropyridine product, which is the azaindane core. caltech.edu

This multi-step process, where substrates bind and products are released in a sequential fashion, is conceptually similar to a Ping-Pong Bi-Bi kinetic mechanism. In this model, the enzyme binds the first substrate (a SAM/β-NAD adduct), releases the first product (an intermediate), binds the second substrate (the enamine), and releases the final product (the azaindane core).

Site-Directed Mutagenesis Studies for Identifying Catalytic Residues

Site-directed mutagenesis has been a powerful technique to validate the roles of specific amino acid residues hypothesized from structural data. By changing specific residues and analyzing the resulting effect on enzyme activity, researchers can pinpoint the key players in catalysis and binding.

For the enzyme SbzJ , mutagenesis studies were crucial in identifying the catalytic triad. nih.gov These experiments confirmed that His431 and Glu240 act as the essential catalytic bases. nih.govnih.gov Their function is to activate the catalytic nucleophile, Cys273 , and a water molecule required for the dehydrogenase reaction. nih.govnih.gov

In the case of SbzI , mutagenesis was employed to probe the protein-protein interface with SbzG. Mutations in the hydrophobic helices (α4 and α5) of SbzI that interact with SbzG led to a significant reduction in binding and catalytic efficiency, confirming the importance of this interface for carrier protein recognition. These studies also supported the proposed unique catalytic mechanism that proceeds without a canonical general base.

For SbzP , the identification of Lysine 334 as a critical residue for the annulation cascade was likely confirmed through site-directed mutagenesis, highlighting its role in generating a key electrophilic intermediate during catalysis. caltech.edu

Identified Catalytic Residues in this compound Biosynthetic Enzymes

| Enzyme | Residue | Role | Method of Identification |

|---|---|---|---|

| SbzJ | Cys273 | Catalytic Nucleophile | Mutagenesis & Structural Analysis nih.govnih.gov |

| SbzJ | Glu240 | Catalytic Base (activates Cys273) | Mutagenesis & Structural Analysis nih.govnih.gov |

| SbzJ | His431 | Catalytic Base (activates water) | Mutagenesis & Structural Analysis nih.govnih.gov |

| SbzI | Residues in α4/α5 helices | Carrier Protein Recognition | Mutagenesis & Structural Analysis |

| SbzP | Lys334 | Formation of Electrophilic Intermediate | Structural & Mechanistic Analysis caltech.edu |

Computational Approaches: Molecular Dynamics and Docking Simulations of Enzyme-Substrate Interactions

Computational methods, including molecular dynamics (MD) and substrate docking, have provided dynamic insights into the function of this compound biosynthetic enzymes, complementing the static pictures from X-ray crystallography.

For the SbzI-SbzG system, molecular dynamics simulations were used to explore the conformational flexibility of the complex and the stability of the interactions at the protein-protein interface. These simulations provided a dynamic view of how SbzI recognizes and binds its carrier protein partner. Furthermore, docking simulations were employed to model how the 2-sulfamoylacetyl-SbzG substrate binds within the SbzI active site. These computational studies were instrumental in building a comprehensive model of the unique, base-less catalytic mechanism of SbzI, illustrating the intimate structural details of the enzyme-substrate interactions that lead to catalysis.

Similarly, for enzymes like SbzP, where a complex multi-step reaction occurs, docking simulations can help visualize how the substrates (SAM and β-NAD) are positioned within the active site to facilitate the initial pyridinium addition. MD simulations can then be used to study the conformational changes required to bring the reactive intermediates into proximity for the subsequent annulation reaction, providing a more complete, four-dimensional understanding of the enzyme's catalytic cycle.

Chemoenzymatic Synthesis and Bioengineering Approaches for Altemicidin and Derivatives

Enzyme Engineering for Broadened Substrate Specificity and Novel Compound Generation

A key strategy for generating novel altemicidin derivatives is to engineer the biosynthetic enzymes to accept substrates other than their natural counterparts. This can lead to the creation of new compounds with modified functionalities. The inherent flexibility, or "promiscuity," of certain enzymes within the pathway provides a promising starting point for these engineering efforts.

One such enzyme, the aldehyde dehydrogenase SbzJ, is crucial for producing the unique sulfonamide side chain of this compound. nih.govresearchgate.net It catalyzes the conversion of 2-sulfamoylacetic aldehyde to 2-sulfamoylacetic acid. nih.govresearchgate.net Structural and functional analyses have revealed that SbzJ possesses a degree of substrate promiscuity, capable of accepting various aldehyde substrates. nih.govresearchgate.net This flexibility makes it a prime target for protein engineering. By identifying key amino acid residues in the active site that govern substrate recognition, such as His431 and Glu240 which are critical for catalysis, targeted mutations can be introduced to alter its specificity. nih.govresearchgate.net This rational design approach could enable the enzyme to incorporate different aldehyde-containing building blocks, thus generating this compound analogs with novel side chains.

Another key enzyme is the N-acetyltransferase SbzI, which transfers the 2-sulfamoylacetyl group to the core structure. researchgate.net Rational engineering of SbzI has already been shown to successfully expand its substrate range, facilitating the creation of new azaindane dinucleotide derivatives. researchgate.net Similarly, the aminoacyl transferases SbzA and SbzC, which attach isoleucine and β-methyl-phenylalanine respectively, are also potential targets. nih.gov Engineering these enzymes to utilize other natural or non-natural amino acids could yield a wide array of new this compound-based compounds.

The generation of novel compounds through enzyme engineering relies on a deep understanding of enzyme structure and mechanism. Techniques such as site-directed mutagenesis, guided by computational modeling, allow for precise modifications to enzyme active sites. nih.gov By altering residues that control substrate binding, it is possible to create enzyme variants that not only accept new substrates but may also catalyze slightly different chemical transformations, further expanding the accessible chemical diversity. nih.gov

Table 1: Key Enzymes in this compound Biosynthesis and Their Engineering Potential

| Enzyme | Function in Pathway | Natural Substrate(s) | Engineering Potential |

| SbzJ | Aldehyde dehydrogenase; forms the sulfonamide side chain precursor. nih.govresearchgate.net | 2-sulfamoylacetic aldehyde. nih.govresearchgate.net | High; exhibits natural promiscuity. nih.govresearchgate.net Can be engineered to accept alternative aldehyde substrates for novel side chains. |

| SbzI | N-acetyltransferase; attaches the sulfonamide side chain to the core. researchgate.net | Carrier-protein-tethered 2-sulfamoylacetyl moiety. researchgate.net | Demonstrated; has been engineered to expand substrate range, generating new derivatives. researchgate.net |

| SbzA | Aminoacyl transferase; appends the isoleucine side chain. nih.gov | Isoleucine. nih.gov | High; can be engineered to incorporate other amino acids, diversifying the structure. |

| SbzC | Aminoacyl transferase; appends the β-methyl-phenylalanine side chain. nih.gov | β-methyl-phenylalanine. nih.gov | High; can be engineered to incorporate other amino acids, creating further structural variety. |

Biosynthetic Pathway Engineering for Enhanced Production and Structural Diversification

Beyond modifying individual enzymes, engineering the entire biosynthetic pathway offers a powerful approach to both increase the production yield of this compound and create a platform for generating diverse derivatives. This often involves transplanting the entire gene cluster responsible for this compound production into a more tractable heterologous host, such as E. coli or yeast. mdpi.commpg.de

One of the primary goals of pathway engineering is to overcome the low titers of natural products often found in their native producers. mdpi.comnih.gov This can be achieved through several strategies. Overexpression of rate-limiting enzymes or entire pathways can significantly boost production. nih.gov Furthermore, optimizing the supply of essential precursors is critical. The biosynthesis of the this compound core uniquely utilizes S-adenosyl methionine (SAM) and β-Nicotinamide adenine (B156593) dinucleotide (β-NAD), which is uncommon for secondary metabolite building blocks. nih.gov Engineering the host's primary metabolism to increase the intracellular pools of these precursors can drive flux through the this compound pathway, leading to higher yields. mpg.de

Structural diversification can be achieved by applying principles of combinatorial biosynthesis. This involves creating a library of modified pathways by adding, removing, or swapping enzymes, particularly the "tailoring" enzymes that modify the core scaffold. mdpi.com For instance, the oxidative enzyme SbzQ hydroxylates the cyclopentane (B165970) ring of the this compound core. nih.gov By swapping this enzyme with other P450 monooxygenases that have different regioselectivity, it might be possible to generate isomers of this compound with the hydroxyl group at different positions.

Furthermore, exploiting the substrate promiscuity of downstream enzymes in a reconstituted pathway allows for the production of "new-to-nature" compounds. mpg.de By feeding the engineered host strain with synthetic analogs of natural intermediates (a process known as precursor-directed biosynthesis), the later-stage enzymes in the pathway can potentially accept these analogs and convert them into novel derivatives. This chemoenzymatic strategy combines the flexibility of chemical synthesis with the selectivity of biological catalysis to expand the structural diversity of the final products.

Table 2: Strategies for Biosynthetic Pathway Engineering of this compound

| Strategy | Description | Application to this compound |

| Heterologous Expression | Transferring the sbz gene cluster from Streptomyces to an optimized production host like E. coli or Saccharomyces cerevisiae. mdpi.commpg.de | Facilitates easier genetic manipulation, process optimization, and higher production yields than in the native strain. |

| Precursor Supply Enhancement | Engineering the host's central metabolism to increase the availability of key building blocks. mpg.de | Upregulating pathways for S-adenosyl methionine (SAM) and β-Nicotinamide adenine dinucleotide (β-NAD) to boost core scaffold synthesis. nih.gov |

| Combinatorial Biosynthesis | Swapping or inactivating tailoring enzymes within the pathway to generate modified structures. | Replacing or modifying SbzQ (hydroxylase) or SbzA/SbzC (aminoacyl transferases) to create a library of this compound analogs. nih.gov |

| Precursor-Directed Biosynthesis | Supplying synthetic, non-native precursors to an engineered strain that has a block in the early part of its pathway. | Feeding analogs of the azaindane core to a culture containing the downstream tailoring enzymes to generate novel derivatives. |

| Overexpression of Regulatory Genes | Increasing the expression of transcription factors that positively regulate the entire biosynthetic gene cluster. nih.gov | Can lead to a coordinated upregulation of all pathway enzymes, enhancing overall production titer. |

Future Research Trajectories for Altemicidin

Continued Exploration of Biosynthetic Pathway Intricacies.

Recent discoveries have shown that the biosynthesis of altemicidin originates from β-nicotinamide adenine (B156593) dinucleotide (β-NAD) and S-adenosylmethionine (SAM), a finding that was unexpected given its initial classification as a monoterpene alkaloid nih.govacs.orgacs.orgnih.govresearchgate.netnature.com. This novel pathway involves a unique enzymatic [3+2]-annulation catalyzed by the gatekeeping enzyme SbzP, which merges β-NAD and SAM to form the 6-azatetrahydroindane scaffold acs.orgnature.comuni-konstanz.demdpi.com.

Future research will likely focus on a more detailed elucidation of the enzymatic steps involved in the sbz gene cluster, which governs the production of this compound and its related compounds, SB-203207 and SB-203208 nih.govuni-konstanz.deoup.com. Specifically, further characterization of the enzymes, such as the cupin oxygenase family enzyme SbzM and the NAD+-dependent aldehyde dehydrogenase SbzJ, which are involved in the formation of the 2-sulfamoylacetic acid moiety from L-cysteine, is crucial oup.com. Understanding the intricate mechanisms of these novel enzymes, including their substrate specificity and catalytic performance parameters (like kcat and KM), will be key mdpi.com. Research into how the adenosine (B11128) diphosphoribosyl moiety is subsequently removed from the β-NAD framework to yield the final product is also an area for continued investigation nature.com.

The unexpected nature of this biosynthetic pathway highlights the potential for discovering new biosynthetic enzymes and developing artificial biosynthesis methods for this compound and unnatural analogs researchgate.net. The identification of all missing enzymatic steps is not only of fundamental interest but also provides a basis for developing sustainable enzyme-catalyzed production processes mdpi.com.

Innovation in Synthetic Methodologies and Total Synthesis.

The structural complexity of this compound, particularly its dense, highly polar azaindane core and the presence of multiple functional groups, has made it a challenging target for total synthesis nih.govacs.orgresearchgate.netnih.govresearchgate.net. Despite these challenges, synthetic strategies leveraging pyridine (B92270) dearomatization/cycloaddition have successfully provided access to the 5,6-fused bicyclic azaindane core nih.govacs.orgacs.orgnih.govnih.govresearchgate.net.

Future research in synthetic methodologies will aim for even more concise and efficient routes to this compound and its analogs. This includes addressing chemoselectivity challenges and developing strategies for the productive manipulation of the multiple functional groups nih.govacs.orgnih.gov. The development of stereocontrolled methods for constructing the core framework, particularly the β-hydroxyl α,α-disubstituted α-amino acid structure and the α-tertiary amine stereocenter, remains an important area nih.govresearchgate.net.

Research into novel reactions, such as molybdenum-mediated double reduction and exploiting dearomative pyridinium (B92312) addition, will continue to be explored to establish the functionalized azaindane nucleus with minimal redox manipulations nih.govewochem.org. The goal is to develop scalable and convergent synthetic routes using abundant feedstock chemicals to enable further research into this compound's properties ewochem.org. The similarity between the logic of some abiotic synthetic strategies and the recently identified biosynthetic pathway is a surprising finding that may inspire future synthetic approaches nih.govacs.orgresearchgate.net.

Identification and Elucidation of Additional Molecular Targets and Activity Mechanisms.

Understanding the structural basis and reaction mechanisms of the enzymes involved in the biosynthesis of this compound and its analogs, particularly those responsible for appending amino acid side chains like SbzA and SbzC, can provide insights into how these compounds interact with their targets nih.govoup.com. Further studies on the self-resistance mechanisms observed in producer strains, where the IleRS is less inhibited by SB-203207, could also reveal details about the target interaction oup.comjst.go.jp.

Research into the structure-activity relationships of this compound and its analogs, perhaps through the synthesis and testing of designed variants, will be crucial for understanding which structural features are responsible for specific biological activities nih.gov.

Advancements in Bioengineering for Analog Creation and Enhanced Production.

The discovery of the sbz gene cluster and the elucidation of the biosynthetic pathway provide a foundation for bioengineering efforts aimed at enhancing this compound production and creating novel analogs nature.comuni-konstanz.deoup.comjst.go.jp. Heterologous expression of the sbz cluster in host organisms like Streptomyces lividans has already yielded this compound and its related compounds, albeit in varying amounts oup.com.

Future research will focus on optimizing these bioengineering approaches. This includes improving the yield of this compound and its analogs through metabolic engineering of the host organism and optimization of fermentation conditions. Strategies could involve enhancing the supply of precursors like β-NAD, SAM, and L-cysteine, or modifying regulatory elements within the biosynthetic pathway.

Furthermore, bioengineering offers a powerful route for the creation of unnatural analogs of this compound. This can be achieved by feeding substrate analogs to the engineered strains or by engineering the biosynthetic enzymes to accept a wider range of substrates jst.go.jpfrontiersin.org. Directed evolution and computer simulations can aid in redesigning biosynthetic enzymes for altered substrate specificity or improved catalytic efficiency jst.go.jp. Exploring the promiscuity of the biosynthetic enzymes, particularly those involved in side chain installation, could lead to the production of this compound derivatives with modified amino acid or other moieties, potentially leading to compounds with improved or altered biological activities nih.govjst.go.jpfrontiersin.org.

Q & A

Q. What are the key structural features of Altemicidin, and how do they influence its biological activity?

this compound contains a unique sulfonic acid group (SO₃H), an acetylated imine, and a complex terpene-derived backbone . These features contribute to its dual acaricidal and antitumor activity. The sulfonic acid group enhances solubility and target binding, while the acetylated imine is critical for its interaction with isoleucyl-tRNA synthetase inhibitors (e.g., SB-203207/208) . Methodological approach: Use NMR and X-ray crystallography to map functional group interactions with biological targets, combined with structure-activity relationship (SAR) studies to validate pharmacophores.

Q. What are the foundational synthetic routes for this compound, and how do they compare in efficiency?

Two landmark syntheses exist:

- Kende’s 1995 asymmetric synthesis (11 steps, 3.7% yield): Relies on oxazoline intermediate formation under LiI/pyridine reflux, enabling ethyl group removal via steric hindrance reduction .

- Maimone’s 2023 "dearomatization" strategy : Uses α-tertiary amine bases and activated alkynes to streamline terpene assembly .

Methodological comparison: Kende’s route prioritizes stereochemical control but suffers from low yield, while Maimone’s approach improves scalability but requires rigorous optimization of protecting groups.

Q. How can researchers verify the purity and identity of synthesized this compound?

- Analytical techniques :

- HPLC-MS : Quantify purity (>95%) and detect byproducts.

- ¹H/¹³C NMR : Confirm stereochemistry and functional groups (e.g., sulfonic acid at δ 170-175 ppm) .

- X-ray diffraction : Resolve ambiguous stereocenters in crystalline derivatives .

Best practice: Follow guidelines from Beilstein Journal of Organic Chemistry for compound characterization, including full spectral data deposition in supplementary materials .

Advanced Research Questions

Q. How can contradictions in synthetic yield data between Kende’s and Maimone’s routes be resolved?

Discrepancies arise from divergent reaction conditions (e.g., LiI/pyridine vs. α-tertiary amines) and intermediates (oxazoline vs. activated alkyne adducts). Resolution strategy:

Q. What experimental design principles apply to studying this compound’s mechanism of action against isoleucyl-tRNA synthetase?

- In vitro assays : Use radiolabeled isoleucine (³H-Ile) to measure enzyme inhibition kinetics (IC₅₀) .

- Crystallography : Co-crystallize this compound with isoleucyl-tRNA synthetase to map binding pockets.

- Contradiction management : If enzyme inhibition data conflict with cellular cytotoxicity, perform RNA-seq to identify off-target effects (e.g., ribosomal stress pathways) .

Q. How can researchers address challenges in scaling up this compound synthesis for preclinical studies?

- Critical bottlenecks :

- Low yields in terpene cyclization steps.

- Instability of sulfonic acid derivatives under acidic conditions.

Solutions: - Use flow chemistry to improve heat/mass transfer in cyclization .

- Replace sulfonic acid with stabilized surrogates (e.g., sulfonamides) during synthesis, then regenerate the native group post-cyclization .

Data Analysis and Interpretation

Q. How should researchers handle conflicting spectral data for this compound analogs?

| Issue | Resolution Strategy | Reference |

|---|---|---|

| Overlapping NMR peaks | Use 2D-COSY or HSQC to resolve spin systems . | |

| Unassigned stereocenters | Perform Mosher ester analysis or chiral HPLC . |

Q. What frameworks guide the design of this compound derivatives with improved bioactivity?

- Hypothesis-driven approach : Modify the acetylated imine to enhance target selectivity.

- Iterative design : Use combinatorial libraries to screen for derivatives with dual acaricidal/antitumor activity.

- Validation : Cross-reference bioassay data with synthetic accessibility metrics (e.g., step economy, atom efficiency) .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies?

- Adhere to Beilstein Journal of Organic Chemistry standards: Publish detailed experimental protocols, including solvent grades, reaction temperatures, and purification methods .

- Deposit raw spectral data in public repositories (e.g., Zenodo) for peer validation.

Q. What ethical guidelines apply to this compound research involving biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。